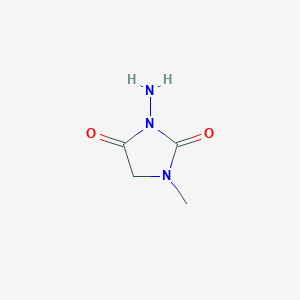
3-Amino-1-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C4H7N3O2 and a molecular weight of 129.12 g/mol It is a derivative of imidazolidine-2,4-dione, featuring an amino group at the 3-position and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of urea with a suitable aldehyde or ketone, followed by cyclization to form the imidazolidine ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for a specific period, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino group at the 3-position can participate in substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-Amino-1-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, lacking the amino and methyl groups.
5,5-Dimethylhydantoin: A derivative with two methyl groups at the 5-position.
Phenytoin: A well-known anticonvulsant with a similar imidazolidine-2,4-dione core.
Uniqueness
3-Amino-1-methylimidazolidine-2,4-dione is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C4H7N3O2 |
|---|---|
Peso molecular |
129.12 g/mol |
Nombre IUPAC |
3-amino-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c1-6-2-3(8)7(5)4(6)9/h2,5H2,1H3 |
Clave InChI |
OVZGKCAMDOQKMB-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


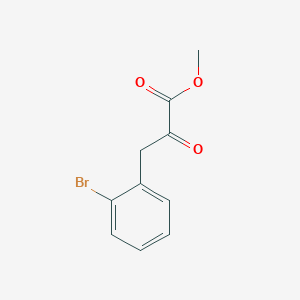
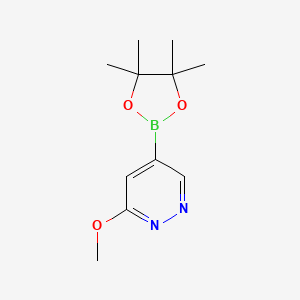
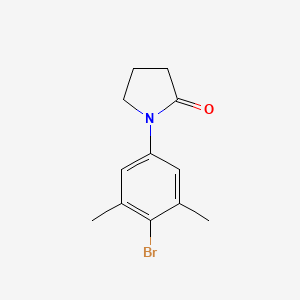
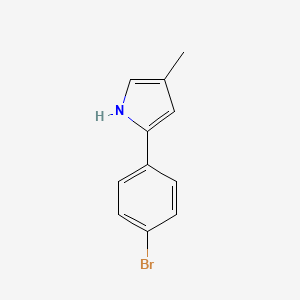
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)


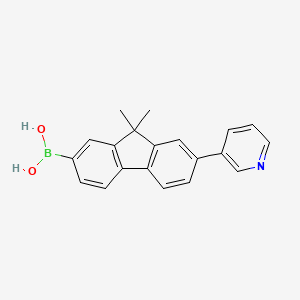
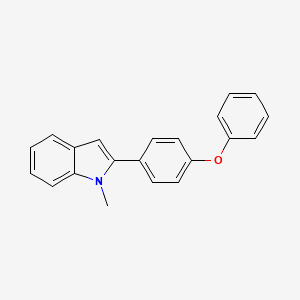
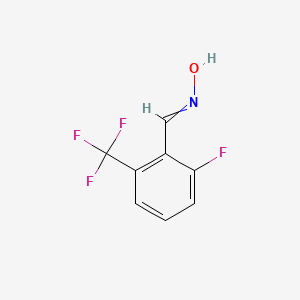


![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)

